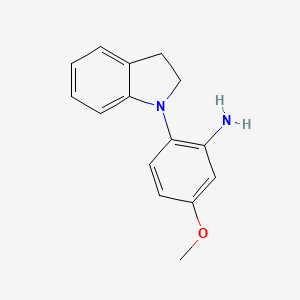

1-(2-Amino-4-methoxyphenyl)indoline

Description

1-(2-Amino-4-methoxyphenyl)indoline is a bicyclic organic compound featuring an indoline core fused to a substituted phenyl ring. The phenyl substituents include a 2-amino group and a 4-methoxy group, which confer distinct electronic and steric properties to the molecule. The indoline scaffold is structurally similar to indole derivatives but saturated at the 2-3 bond, which may enhance stability and alter conjugation properties .

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-5-methoxyaniline |

InChI |

InChI=1S/C15H16N2O/c1-18-12-6-7-15(13(16)10-12)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9,16H2,1H3 |

InChI Key |

LYZUMBXIGKAYFD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCC3=CC=CC=C32)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Quinoline Cores

Compound 4k: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (melting point: 223–225°C) shares functional groups (amino, methoxy) but differs in its quinoline backbone. Its synthesis involves PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a planar aromatic system with strong π-conjugation. Compared to indoline derivatives, quinoline-based compounds exhibit higher thermal stability and redshifted absorption spectra due to extended conjugation .

Indoline-Based Dyes for Solar Cells

Indoline dyes (e.g., Dye D2 in DSSCs) are characterized by their electron-donating substituents (e.g., amino, methoxy) that enhance light absorption and charge transfer. Time-dependent density functional theory (TD-DFT) studies show that methoxy groups improve electron injection efficiency by stabilizing excited states, while amino groups act as strong electron donors . Compared to this compound, indoline dyes often include additional anchoring groups (e.g., carboxylic acid) for semiconductor binding, which the target compound lacks .

Acetophenone Derivatives

1-(2-Amino-4-methoxyphenyl)ethanone hydrochloride (MW: 201.65 g/mol) shares the 2-amino-4-methoxyphenyl motif but replaces the indoline core with an acetyl group. This substitution reduces steric hindrance, increasing reactivity in nucleophilic substitutions.

Sulfonated and Halogenated Indolines

Compounds like 2-methyl-1-(methylsulfonyl)indoline (CAS 1022790-66-4) feature sulfonyl groups, which increase electrophilicity and metabolic stability compared to amino/methoxy-substituted indolines. Halogenated analogs (e.g., chloro-substituted indolines) exhibit enhanced lipophilicity, making them more suitable for biological membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.